Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate typically involves the esterification of 3-(2-methoxyethoxy)benzofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate and its derivatives involves interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit bacterial enzymes and disrupt microbial cell membranes, leading to their antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic effects in skin conditions.
Uniqueness
Its methoxyethoxy group enhances its solubility and bioavailability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H14O5 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H14O5/c1-15-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)16-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
SPFKZOXMTIVTOU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(OC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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